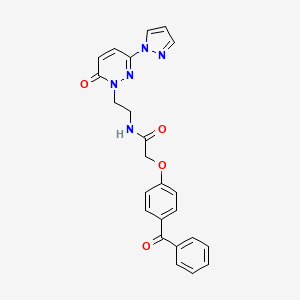
2-(4-benzoylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzoylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C24H21N5O4 and its molecular weight is 443.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-benzoylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H24N4O4, with a molecular weight of approximately 432.48 g/mol. The structure features a benzoylphenoxy group and a pyridazinone moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridazinones, similar to the target compound, exhibit significant antimicrobial properties. For instance, pyridazinone derivatives have been tested against various Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. While specific data on the target compound's antimicrobial efficacy is limited, related compounds have demonstrated promising results in inhibiting bacterial growth, particularly against resistant strains.
Anti-inflammatory Activity
Pyridazinone derivatives have been identified as potential anti-inflammatory agents. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The target compound's structure suggests it may similarly interact with COX pathways, potentially reducing inflammation.
Analgesic Effects
Analgesic properties are often associated with compounds that exhibit anti-inflammatory activity. Preliminary studies on related compounds indicate that they may provide pain relief by modulating inflammatory mediators. The target compound warrants investigation to determine its analgesic potential through similar mechanisms.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and pain pathways, such as COX and lipoxygenase (LOX).
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which could contribute to their overall therapeutic effects by reducing oxidative stress.
- Receptor Modulation : It is possible that the compound interacts with specific receptors involved in pain and inflammation regulation.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Study on Pyridazinones : A study published in Medicinal Chemistry evaluated various pyridazine derivatives for their anti-inflammatory properties. Results indicated significant inhibition of COX enzymes, suggesting that similar structural motifs in the target compound could yield comparable effects .
- Antimicrobial Evaluation : Research focused on related pyrazole derivatives demonstrated antimicrobial activity against a range of pathogens. While direct studies on the target compound are needed, these findings support further exploration into its antimicrobial potential .
Data Table: Comparative Biological Activity
特性
IUPAC Name |
2-(4-benzoylphenoxy)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c30-22(25-14-16-29-23(31)12-11-21(27-29)28-15-4-13-26-28)17-33-20-9-7-19(8-10-20)24(32)18-5-2-1-3-6-18/h1-13,15H,14,16-17H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKCPPUXEKYNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)NCCN3C(=O)C=CC(=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














